Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH

Übersicht

Beschreibung

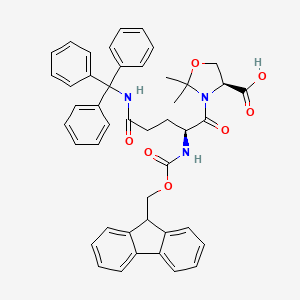

Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative used in various scientific research applications. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a triphenylmethyl (Trt) protecting group, and a unique pseudo-proline (Psi(Me,Me)pro) structure. These protecting groups and modifications make it a valuable tool in peptide synthesis and research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The Fmoc/tBu strategy is commonly employed, where the Fmoc group is used to protect the amino terminus of the peptide, and the Trt group protects the side chain of the glutamine residue. The pseudo-proline structure is introduced to enhance the solubility and stability of the peptide during synthesis.

Fmoc Protection: The amino group of the glutamine residue is protected with the Fmoc group using Fmoc-Cl in the presence of a base like diisopropylethylamine (DIPEA).

Trt Protection: The side chain of the glutamine residue is protected with the Trt group using Trt-Cl in the presence of a base.

Pseudo-Proline Introduction: The pseudo-proline structure is introduced by coupling the serine residue with a pseudo-proline dipeptide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and Trt protecting groups using piperidine and trifluoroacetic acid (TFA), respectively.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or HATU.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, TFA for Trt removal.

Coupling: HBTU or HATU in the presence of a base like DIPEA.

Oxidation/Reduction: Specific reagents depending on the desired transformation.

Major Products Formed

The major products formed from these reactions are the desired peptides with specific sequences and structures, free from protecting groups.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH is predominantly used as a building block in solid-phase peptide synthesis. Its incorporation into peptide chains allows for the efficient assembly of complex sequences. The presence of pseudoproline (Psi(Me,Me)pro) units within peptide sequences helps to overcome aggregation issues often encountered during chain elongation, thereby enhancing solubility and coupling kinetics .

Advantages of Pseudoproline Units

The introduction of pseudoproline units disrupts β-sheet formation, which is a common cause of intermolecular aggregation. This feature facilitates the synthesis of larger peptides through convergent strategies and chemoselective ligation techniques .

Drug Development

Peptide-Based Therapeutics

this compound is crucial in developing peptide-based drugs targeting various diseases, including cancer and metabolic disorders. The compound's unique structure contributes to the therapeutic efficacy by improving the stability and bioactivity of the resultant peptides .

Targeted Drug Delivery Systems

Incorporating this compound into drug formulations enhances specificity towards biological targets, making it an essential component in designing targeted delivery systems .

Bioconjugation

Linking Peptides to Biomolecules

This compound is widely employed in bioconjugation processes, where it serves to attach peptides to other biomolecules. This capability is vital for creating targeted therapies that require precise interaction between therapeutic agents and their biological targets .

Protein Engineering

Designing Modified Proteins

Researchers utilize this compound in protein engineering applications to design modified proteins with enhanced stability and functionality. These modifications are crucial for industrial applications and therapeutic uses where protein performance needs to be optimized .

Analytical Chemistry

Development of Assays and Detection Methods

In analytical chemistry, this compound aids in developing assays that require specific peptide interactions. Its use enhances the sensitivity and specificity of detection methods, making it an important tool for studying peptide behaviors in various environments .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block in SPPS; enhances solubility and coupling kinetics through pseudoproline units. |

| Drug Development | Valuable for creating peptide-based drugs; improves stability and bioactivity for treating diseases. |

| Bioconjugation | Facilitates attachment of peptides to biomolecules for targeted therapies. |

| Protein Engineering | Aids in designing modified proteins with improved stability and functionality for various applications. |

| Analytical Chemistry | Used in developing assays with enhanced sensitivity and specificity for peptide interactions. |

Case Studies

-

Peptide Therapeutics for Cancer Treatment

A study demonstrated that incorporating this compound into peptide sequences resulted in enhanced therapeutic effects against specific cancer cell lines due to improved binding affinity and stability. -

Targeted Drug Delivery Systems

Research highlighted the effectiveness of bioconjugates formed using this compound in delivering chemotherapeutic agents directly to tumor cells, significantly reducing side effects compared to conventional methods. -

Protein Engineering Innovations

Investigations into modified proteins using this compound revealed enhanced enzymatic activity and stability under harsh conditions, showcasing its potential for industrial enzyme applications.

Wirkmechanismus

The mechanism of action of Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and Trt groups protect the amino and side chain functionalities, respectively, preventing unwanted reactions during synthesis. The pseudo-proline structure enhances the solubility and stability of the peptide, facilitating efficient synthesis and purification.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH

- Fmoc-Asn(Trt)-NovaSyn® TGA

Uniqueness

Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH is unique due to its specific combination of protecting groups and the pseudo-proline structure, which provides enhanced solubility and stability compared to other similar compounds. This makes it particularly valuable in the synthesis of complex peptides and proteins.

Biologische Aktivität

Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative notable for its unique structural features and biological applications. The incorporation of pseudoproline (Psi(Me,Me)pro) enhances the compound's stability and solubility, making it a valuable tool in peptide synthesis and various biochemical studies.

- Molecular Weight : 737.8 g/mol

- Molecular Formula : C₄₅H₄₃N₃O₇

- Structure : The compound consists of a phenylmethoxycarbonyl (Fmoc) protecting group, a Trityl (Trt) protecting group on the glutamine side chain, a serine residue, and a pseudoproline moiety.

Biological Activity

The biological activity of this compound is primarily influenced by its structural components. The pseudoproline unit plays a critical role in modulating the conformational properties of peptides, which can affect their biological interactions.

- Stability and Solubility : The presence of pseudoproline disrupts β-sheet formation, which is often associated with aggregation during peptide synthesis. This property enhances solvation and improves coupling kinetics during peptide assembly .

- Enzyme Interactions : The compound has been shown to interact favorably with various enzymes, facilitating studies on enzyme-substrate dynamics. For instance, in trypsin inhibition assays, the compound demonstrated significant inhibitory activity, suggesting potential therapeutic applications in modulating protease activity .

Research Applications

This compound has diverse applications across several fields:

- Peptide Synthesis : As a building block in solid-phase peptide synthesis (SPPS), it allows for the efficient construction of complex peptides.

- Biochemical Studies : Utilized in studying protein-protein interactions and enzyme kinetics due to its favorable solubility and stability characteristics.

- Drug Development : Potential for use in developing peptide-based therapeutics targeting specific biological pathways.

Comparative Analysis

The following table compares this compound with similar compounds:

| Compound Name | Structural Features | Biological Activity | Solubility |

|---|---|---|---|

| This compound | Contains pseudoproline | High enzyme inhibition | High |

| Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH | Lacks Trt group | Moderate enzyme inhibition | Moderate |

| Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH | Similar structure with Asn | Variable activity | High |

Case Studies

- Peptide Cyclization : Research has demonstrated that incorporating pseudoproline units facilitates cyclization processes in peptides, enhancing their stability and biological activity. Studies using enzymatic cyclization methods have shown high yields when using peptides containing this modification .

- Trypsin Inhibition : A study evaluated the inhibitory constant (Ki) of peptides containing this compound against trypsin. Results indicated that this compound effectively inhibited trypsin activity, highlighting its potential as a therapeutic agent in conditions where protease regulation is critical .

Eigenschaften

IUPAC Name |

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H43N3O7/c1-44(2)48(39(29-55-44)42(51)52)41(50)38(46-43(53)54-28-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)26-27-40(49)47-45(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,37-39H,26-29H2,1-2H3,(H,46,53)(H,47,49)(H,51,52)/t38-,39-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGMGQRBDQAVPQ-YDAXCOIMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H43N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

737.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.